2-(benzylthio)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
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Overview
Description
2-(benzylthio)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a complex organic compound that features a benzylthio group, a thiazolo[5,4-b]pyridine moiety, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 2-aminothiazole with benzyl chloride to form the benzylthio derivative. This intermediate is then reacted with 2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl acetic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
2-(benzylthio)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar thiazole ring structure and have been studied for their biological activities.
Benzylthio Derivatives:
Uniqueness
2-(benzylthio)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. Its structural complexity makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C22H19N3OS2 |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C22H19N3OS2/c1-15-17(21-25-19-11-6-12-23-22(19)28-21)9-5-10-18(15)24-20(26)14-27-13-16-7-3-2-4-8-16/h2-12H,13-14H2,1H3,(H,24,26) |
InChI Key |
KXLDUFSEAGCFKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CSCC2=CC=CC=C2)C3=NC4=C(S3)N=CC=C4 |
Origin of Product |
United States |
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